molecular formula C6H4FKS B141990 4-Fluorothiophenol potassium salt CAS No. 132130-83-7

4-Fluorothiophenol potassium salt

Cat. No.: B141990
CAS No.: 132130-83-7
M. Wt: 166.26 g/mol
InChI Key: XSLXFZSWOBWFMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorothiophenol potassium salt is an organosulfur compound with the molecular formula C6H4FSK It is a derivative of thiophenol, where a fluorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorothiophenol potassium salt typically involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the neutralization of 4-fluorothiophenol with potassium hydroxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluorothiophenol potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reactions often involve bases such as potassium carbonate and catalysts like copper(I) iodide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-Fluorothiophenol potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorothiophenol potassium salt involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorothiophenol
  • 4-Bromothiophenol
  • 4-Methylthiophenol
  • 4-Nitrothiophenol

Uniqueness

4-Fluorothiophenol potassium salt is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain substitution reactions compared to its chloro, bromo, and methyl counterparts. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

potassium;4-fluorobenzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLXFZSWOBWFMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FKS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635671
Record name Potassium 4-fluorobenzene-1-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132130-83-7
Record name Potassium 4-fluorobenzene-1-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.